

# N,N'-Carbonylbis(acetamide): Structural & Technical Profile

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## Compound of Interest

Compound Name: *N,N'*-Carbonylbis(acetamide)

CAS No.: 638-20-0

Cat. No.: B11704997

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## Executive Summary

**N,N'-Carbonylbis(acetamide)** (CAS: 591-07-1 for mono-; specific di- variant often referenced in derivative contexts) is a symmetric acylurea with the formula  $C_5H_8N_2O_3$ . Chemically, it represents a urea core where both nitrogen atoms have been acetylated, creating a "tri-carbonyl" imide-like system. It serves as a critical model for studying competitive hydrogen bonding in ureides and acts as a specialized intermediate in the synthesis of pyrimidine-based pharmaceuticals (e.g., uracil derivatives) and high-nitrogen energetic materials.

This guide provides a rigorous analysis of its connectivity, synthesis logic, and spectroscopic characterization, designed for researchers in organic synthesis and crystal engineering.

## Part 1: Structural Analysis & Connectivity

### Chemical Identity[1][2][3]

- IUPAC Name: N,N'-Diacetylurea
- Systematic Name: **N,N'-Carbonylbis(acetamide)**

- Molecular Formula:  $C_5H_8N_2O_3$
- Molecular Weight: 144.13 g/mol
- SMILES: CC(=O)NC(=O)NC(=O)C

## Conformational Dynamics (Planar vs. Twisted)

Unlike simple urea, which is planar due to resonance stabilization, N,N'-diacetylurea faces significant steric strain. The molecule possesses three carbonyl groups:

- Central Carbonyl: Urea core (C=O).
- Flanking Carbonyls: Two acetyl groups.

**Steric Conflict:** A fully planar "W-conformation" (all carbonyls cis) creates electrostatic repulsion between the oxygen atoms. **Resultant Geometry:** The molecule typically adopts a twisted conformation in solution to minimize dipole-dipole repulsion. However, in the crystalline state, it can be locked into a planar or near-planar geometry if stabilized by an intermolecular hydrogen-bonding network (ribbons).

## Tautomerism

While the keto-form (amide) is thermodynamically dominant, the presence of three carbonyls allows for minor enolization, particularly under basic conditions or in polar aprotic solvents (DMSO).

- Dominant Form: N-H / C=O (Keto)
- Minor Form: N=C-OH (Imidol/Enol) – Transient intermediate in hydrolysis.

## Part 2: Physicochemical Profile[4]

Property	Data / Description	Context
Physical State	White Crystalline Solid	Forms needles or prisms upon recrystallization.
Melting Point	High Melting (>200°C decomp.)	Note: Distinct from Monoacetylurea (215-218°C).
Solubility	DMSO, DMF, Hot Ethanol	Poor solubility in cold water/ether due to lipophilic acetyl caps.
pKa	~10-11 (Imide-like)	More acidic than urea due to electron-withdrawing acetyl groups.
Stability	Hydrolytically Unstable (Acid/Base)	Rapidly degrades to Monoacetylurea and then Urea/Acetic Acid.

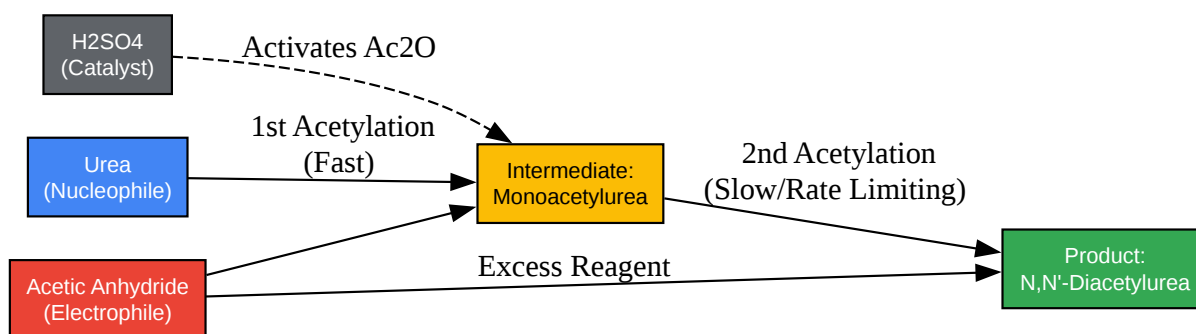
## Part 3: Synthesis & Mechanism

The synthesis of N,N'-diacetylurea is a classic acetylation of urea. Achieving the di-substituted product requires forcing conditions (excess anhydride/heat) because the first acetylation reduces the nucleophilicity of the remaining nitrogen.

### Reaction Logic

- Activation: Acetic anhydride is activated by a proton source (H<sub>2</sub>SO<sub>4</sub>).
- First Attack: Urea attacks to form Monoacetylurea.
- Deactivation: The acetyl group withdraws electron density, making the second nitrogen a poor nucleophile.
- Forcing Step: Excess anhydride and heat drive the second attack to form Diacetylurea.

### Synthesis Workflow Diagram (DOT)



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Caption: Stepwise acetylation mechanism. The second step is kinetically slower due to the electron-withdrawing effect of the first acetyl group.

## Part 4: Experimental Protocols

### Synthesis of N,N'-Diacetylurea

Objective: Selective synthesis of the di-substituted product over the mono-substituted impurity.

Reagents:

- Urea (6.0 g, 0.1 mol)
- Acetic Anhydride (25 mL, ~0.25 mol) – 2.5 equiv excess
- Conc. H<sub>2</sub>SO<sub>4</sub> (3-4 drops)

Procedure:

- Setup: Place 6.0 g of pulverized urea in a 100 mL round-bottom flask.
- Addition: Add 25 mL of acetic anhydride. The mixture will be a suspension.
- Catalysis: Add 3-4 drops of concentrated sulfuric acid. Caution: Exothermic.
- Reflux: Attach a condenser and heat to gentle reflux (~140°C) for 1-2 hours. The solution should become clear.

- Crystallization: Pour the hot reaction mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously. The excess anhydride will hydrolyze, and N,N'-diacetylurea will precipitate.
- Purification: Filter the white solid. Recrystallize from boiling ethanol to remove traces of monoacetylurea.

## Spectroscopic Characterization (Validation)

To confirm the di-acetyl structure vs. mono-acetyl, use  $^1\text{H}$  NMR. The symmetry of the diacetyl product simplifies the spectrum significantly compared to the mono- derivative.

Nucleus	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$ NMR	2.10 - 2.50	Singlet (s)	6H	$\text{CH}_3$ (Acetyl methyls) - Symmetric
$^1\text{H}$ NMR	10.0 - 10.5	Broad Singlet	2H	NH (Imide protons) - Deshielded
$^{13}\text{C}$ NMR	~25.0	-	-	$\text{CH}_3$
$^{13}\text{C}$ NMR	~152.0	-	-	C=O (Urea Core)
$^{13}\text{C}$ NMR	~170.0	-	-	C=O (Acetyl)

Interpretation:

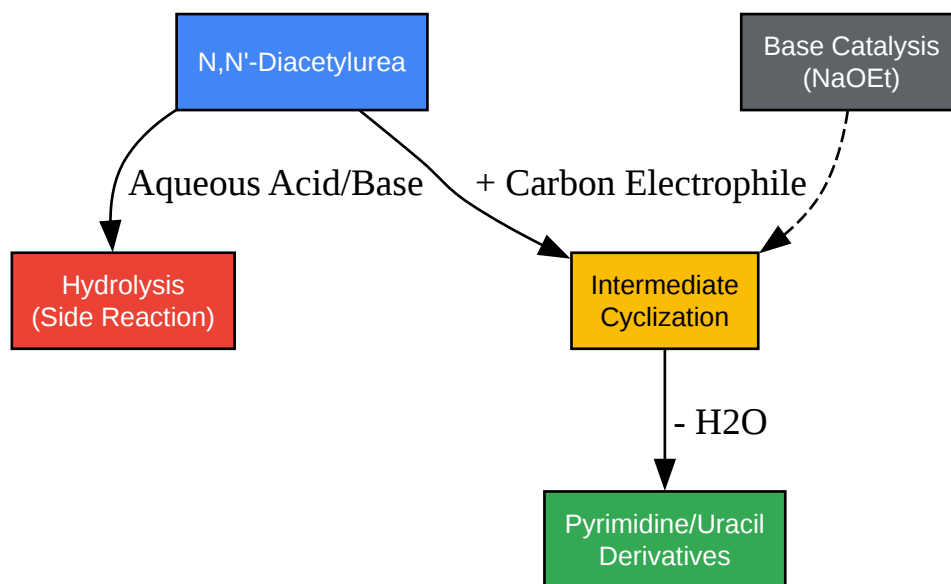
- A single methyl peak indicates symmetry (Diacetyl).
- If two methyl peaks or complex splitting appears, the product is a mixture or Monoacetylurea.

## Part 5: Applications & Reaction Pathways

### Precursor for Heterocycles

N,N'-Diacetylurea is a "masked" pyrimidine precursor. Under basic conditions with specific condensation partners, it can cyclize to form uracil derivatives.

## Pathway Diagram: Pyrimidine Synthesis



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Caption: Divergent reactivity of N,N'-Diacetylurea. It serves as a scaffold for heterocycles or degrades via hydrolysis.

## References

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- Patent Literature:European Patent EP0955797B1. "Diformylurea and reaction products of urea and carboxylic acids."[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) (Describes the synthesis and crystallization of diacetylurea).
- NMR Validation:PubChem Compound Summary. "Acetylurea and derivatives."[\[1\]](#)[\[3\]](#)[\[6\]](#)

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